1H-indeno[1,2-c][1,2]oxazole
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Overview
Description
1H-indeno[1,2-c][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-indeno[1,2-c][1,2]oxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzyl alcohol with glyoxylic acid in the presence of a dehydrating agent can yield the desired oxazole ring . Another method involves the use of palladium-catalyzed cyclization reactions, which provide high regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-indeno[1,2-c][1,2]oxazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents being used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-indeno[1,2-c][1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indeno[1,2-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1H-indazole: Another heterocyclic compound with a similar indene structure but lacking the oxazole ring.
1,3-oxazole: A simpler oxazole derivative with a wide range of applications in medicinal chemistry.
Isoxazole: A structural isomer of oxazole with distinct chemical properties and applications.
Uniqueness: 1H-indeno[1,2-c][1,2]oxazole is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored properties for various applications .
Properties
CAS No. |
82866-04-4 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-indeno[1,2-c][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-12-11-10(8)9/h1-6,11H |
InChI Key |
GWVDJYZAHSZBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CONC3=C2C=C1 |
Origin of Product |
United States |
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